10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation)
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Overview
Description
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a triazinylphenyl group linked to a dimethylacridine moiety, with adamantyl substituents providing steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) typically involves multiple steps, starting with the preparation of the triazinylphenyl intermediate. This intermediate is then coupled with the dimethylacridine moiety under controlled conditions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl groups can be substituted with other functional groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) involves its interaction with molecular targets through various pathways. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The triazinylphenyl and dimethylacridine moieties contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene]
- 3,10-bis(2-adamantylidene)diamantane
- 1,3-(bis-4-diamantyl)prop-1-ene
Uniqueness
10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) is unique due to its combination of adamantyl, triazinylphenyl, and dimethylacridine groups, which provide a balance of steric hindrance, stability, and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N4/c1-42(2)35-7-3-5-9-37(35)48(38-10-6-4-8-36(38)42)34-13-11-33(12-14-34)39-45-40(43-21-27-15-28(22-43)17-29(16-27)23-43)47-41(46-39)44-24-30-18-31(25-44)20-32(19-30)26-44/h3-14,27-32H,15-26H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUALPNTNDVKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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